

Comparative Analysis of 6-Propylpyridazin-3-amine Cross-Reactivity

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Compound of Interest

Compound Name: 6-Propylpyridazin-3-amine

Cat. No.: B15050259

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This guide provides a comparative analysis of the cross-reactivity profile of the novel investigational compound, **6-Propylpyridazin-3-amine**, against established kinase inhibitors. The data presented herein is intended to guide researchers and drug development professionals in evaluating the selectivity of this compound. For the purpose of this analysis, we will designate the primary, hypothetical target of **6-Propylpyridazin-3-amine** as "Kinase X".

Introduction

6-Propylpyridazin-3-amine is a synthetic small molecule currently under investigation for its potential therapeutic effects. Early-stage development requires a thorough understanding of a compound's selectivity, as off-target interactions can lead to unforeseen side effects or toxicity. This document compares the binding affinity of **6-Propylpyridazin-3-amine** against a panel of 10 kinases, benchmarked against two well-characterized kinase inhibitors: Compound A (a moderately selective inhibitor) and Compound B (a broad-spectrum inhibitor).

Cross-Reactivity Data

The following table summarizes the dissociation constants (K_d , in nM) for each compound against a panel of kinases. Lower K_d values indicate stronger binding affinity. The data was generated using a competitive binding assay.

Kinase Target	6-Propylpyridazin-3-amine (Kd, nM)	Compound A (Kd, nM)	Compound B (Kd, nM)
Kinase X (Primary Target)	15	25	5
Kinase A	8,500	1,200	50
Kinase B	>10,000	5,300	150
Kinase C	2,300	800	30
Kinase D	>10,000	>10,000	800
Kinase E	7,800	4,500	210
Kinase F	1,500	950	45
Kinase G	>10,000	8,900	300
Kinase H	4,200	2,100	90
Kinase I	9,100	>10,000	450
Kinase J	>10,000	7,600	180

Interpretation: The data suggests that **6-Propylpyridazin-3-amine** exhibits a higher degree of selectivity for its primary target, Kinase X, compared to both Compound A and the broad-spectrum inhibitor, Compound B. While Compound B shows high affinity for nearly all kinases in the panel, **6-Propylpyridazin-3-amine** displays significantly weaker binding to off-target kinases, with most Kd values in the micromolar range or above the limit of detection.

Experimental Protocols

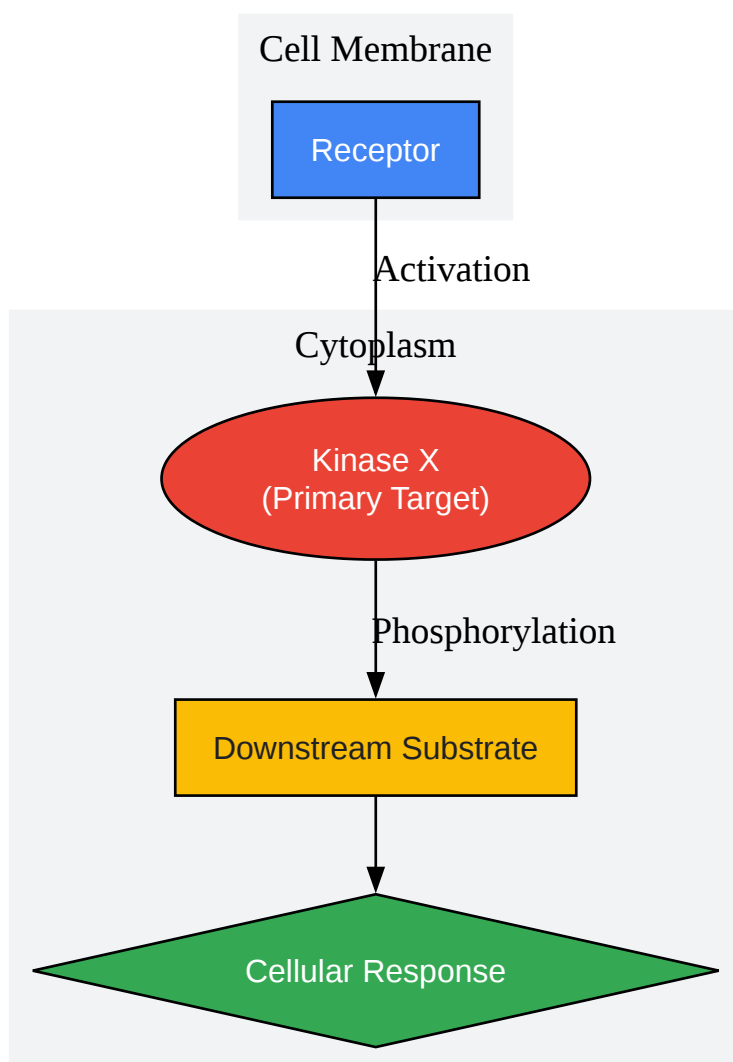
Competitive Binding Assay Protocol

This experiment was conducted to determine the dissociation constant (Kd) of the test compounds for a panel of kinases.

- Immobilization of Kinase: Each kinase from the panel was individually immobilized on a solid support matrix in separate wells of a 96-well plate.

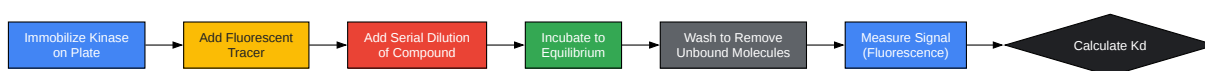
- Preparation of Test Compounds: **6-Propylpyridazin-3-amine**, Compound A, and Compound B were serially diluted in an appropriate assay buffer to create a range of concentrations.
- Competition Reaction: A known concentration of a high-affinity, fluorescently labeled ligand (tracer) for each kinase was added to the wells, followed by the addition of the various concentrations of the test compounds.
- Incubation: The plate was incubated for a specified period (e.g., 2 hours) at room temperature to allow the binding reaction to reach equilibrium.
- Washing: The wells were washed to remove unbound compounds and tracer.
- Detection: The amount of fluorescent tracer bound to the immobilized kinase was quantified using a plate reader. A decrease in fluorescence signal relative to a control (containing only the tracer) indicates displacement by the test compound.
- Data Analysis: The resulting data was plotted as the percentage of tracer displacement versus the concentration of the test compound. The IC50 value (the concentration of the compound that displaces 50% of the tracer) was determined by fitting the data to a sigmoidal dose-response curve. The Kd was then calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations



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Caption: A hypothetical signaling pathway illustrating the role of Kinase X.



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Caption: Workflow for the competitive binding assay used in this study.

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